1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

Physicochemical Properties Lipophilicity Drug Design

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride (CAS: 2177258-67-0) is a bicyclic heterocyclic compound belonging to the 2-oxa-5-azabicyclo[2.2.1]heptane family, which are recognized as carbon-atom bridged morpholines or morpholine isosteres. It features a rigid bicyclo[2.2.1] framework with an ethyl substituent at the bridgehead (C-1) position.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B8098664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCCC12CC(CO1)NC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-7-3-6(4-9-7)8-5-7;/h6,8H,2-5H2,1H3;1H
InChIKeySZFMWRBEMGOBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl: A Bridgehead-Substituted Bridged Morpholine for Medicinal Chemistry


1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride (CAS: 2177258-67-0) is a bicyclic heterocyclic compound belonging to the 2-oxa-5-azabicyclo[2.2.1]heptane family, which are recognized as carbon-atom bridged morpholines or morpholine isosteres [1]. It features a rigid bicyclo[2.2.1] framework with an ethyl substituent at the bridgehead (C-1) position. This class serves as a compact, three-dimensional scaffold for modulating physicochemical and pharmacokinetic properties in drug candidates, functioning as a surrogate for morpholine rings in bioactive molecules [2]. The hydrochloride salt form (Molecular Weight: 163.65 g/mol) enhances its utility for research and further manufacturing applications .

Why 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl Cannot Be Replaced by Generic Morpholine Isosteres


While the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold broadly acts as a morpholine bioisostere to improve metabolic stability and introduce three-dimensionality [1], simple substitution between analogs can drastically alter key drug-likeness parameters. The bridgehead substitution at the C-1 position, specifically the ethyl group on the target compound, introduces quantifiable differences in lipophilicity compared to the unsubstituted parent or the 1-methyl analog. This difference in LogP directly impacts membrane permeability, solubility, and potential off-target binding, meaning generic scaffold selection without considering the specific bridgehead alkyl group is insufficient for achieving a targeted pharmacokinetic or pharmacodynamic profile [2].

Quantitative Differentiation Evidence for 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl


Enhanced Lipophilicity (LogP) of the 1-Ethyl Analog Over Unsubstituted and 1-Methyl Comparators

The 1-ethyl substitution on the bridged morpholine scaffold significantly increases its calculated partition coefficient (LogP) compared to the unsubstituted parent compound and the 1-methyl analog. This differentiation is crucial for optimizing membrane permeability and oral bioavailability in lead optimization programs .

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Rotatable Bond Count as Modules for Property Fine-Tuning

The 1-ethyl group adds a single rotatable bond and increases molecular weight compared to the parent scaffold. While the parent (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has a molecular weight of 99.13 g/mol, the 1-ethyl analog (as free base) is 127.18 g/mol, and the 1-methyl analog is 113.16 g/mol. This incremental increase offers a quantifiable step for property modulation without severely impacting the scaffold's compact nature .

Molecular Weight Rotatable Bonds Lead Optimization

Patent-Backed Utility as a TAAR1 Modulator Scaffold with Selectivity Over Adrenergic Receptors

Compounds based on the 2-oxa-5-azabicyclo[2.2.1]heptane core, including derivatives with ethyl groups (as covered by the 'lower alkyl' definition in the patent claims), are explicitly described as Trace Amine-Associated Receptor 1 (TAAR1) ligands with selectivity over human and rat alpha1 and alpha2 adrenergic receptors [1]. This selectivity profile is a key design goal to avoid cardiovascular side effects (e.g., hypotension, sedation) associated with off-target adrenergic binding.

TAAR1 Agonist Neuropsychiatric Disorders Receptor Selectivity

Validated Application Scenarios for 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl


Central Nervous System (CNS) Drug Discovery: TAAR1 Agonist Lead Optimization

Leveraging its enhanced lipophilicity (LogP ~0.95) over the unsubstituted core, 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl is a strategic building block for synthesizing TAAR1 agonists with improved blood-brain barrier penetration. The selectivity for TAAR1 over adrenergic receptors, as established in patents covering this bicyclic morpholine class, makes it a critical intermediate for developing treatments for schizophrenia, depression, and anxiety disorders without the liability of cardiovascular side effects [1].

Physicochemical Property Modulation in Lead Compound Series

The 1-ethyl bridgehead substitution represents a quantifiable stepwise increase in both molecular weight (+28 Da vs. parent) and lipophilicity (+0.87 LogP units vs. parent) while introducing only one rotatable bond. This makes the compound an ideal module for medicinal chemists systematically exploring structure-property relationships (SPR) to balance solubility, permeability, and metabolic stability within a congeneric series .

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, when further functionalized at C-3, has been directly applied to create conformationally locked analogues of the FDA-approved drugs baclofen and pregabalin. The 1-ethyl substituent on this core serves as a foundational modification to explore the impact of bridgehead alkyl groups on GABAergic activity, as described in the synthetic methodology developed by Garsi et al. [2].

Intellectual Property (IP)-Generating Research and Scale-Up

Given its inclusion in the 'lower alkyl' claim scope of active TAAR1 patents, 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl is a valuable intermediate for pharmaceutical companies and CROs aiming to establish a novel composition-of-matter or method-of-use patent position. The availability of high-purity (≥98%) material from commercial suppliers supports kilogram-scale process chemistry research and pre-clinical candidate nomination .

Quote Request

Request a Quote for 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.